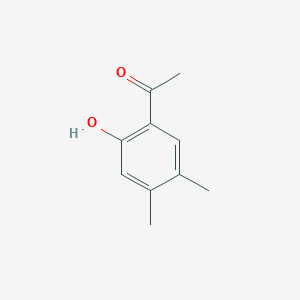

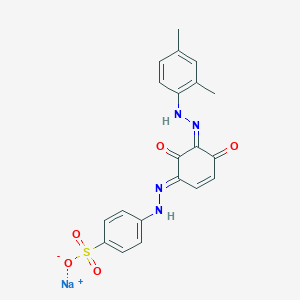

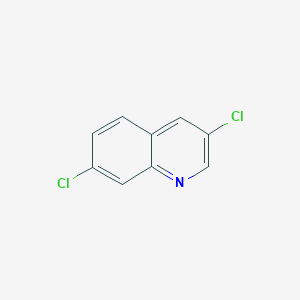

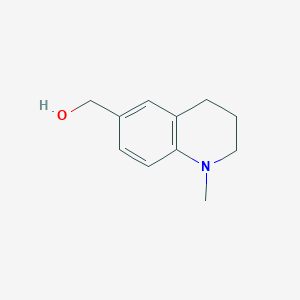

![molecular formula C7H15ClN2 B128400 3-Amino-3-azabicyclo[3.3.0]octan-Hydrochlorid CAS No. 58108-05-7](/img/structure/B128400.png)

3-Amino-3-azabicyclo[3.3.0]octan-Hydrochlorid

Übersicht

Beschreibung

3-Amino-3-azabicyclo[3.3.0]octane hydrochloride is a compound that features prominently in the field of medicinal chemistry due to its structural characteristics, which make it a valuable scaffold for the development of pharmaceutical agents. The azabicyclo[3.3.0]octane ring system is a key structural motif that is found in a variety of biologically active compounds, particularly those targeting the central nervous system, such as potential treatments for Alzheimer's disease .

Synthesis Analysis

The synthesis of related azabicyclic compounds has been reported in the literature. For instance, a single-step synthesis on a gram scale of four pure stereoisomers of the 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid was achieved using (R)-1-phenylethylamine to introduce chirality . This method also allowed for the preparation of a series of N-3-alkyl compounds through a "one-pot" deprotection-alkylation procedure, starting from key compounds . Similarly, the synthesis of aromatic heterocycles with the 1-azabicyclo[3.3.0]octane ring has been described, with compounds such as 3-Amino-5-(1-azabicyclo[3.3.0]octan-5-yl)methyl-1,2,4-oxadiazole showing high selectivity for the M1 muscarinic receptor, which is significant in the context of Alzheimer's disease research .

Molecular Structure Analysis

The molecular structure of azabicyclic compounds has been extensively studied using various spectroscopic techniques. For example, a series of α-hydroxyesters derived from (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid was synthesized and analyzed by IR and NMR spectroscopy . The use of 1H–1H COSY and 1H–13C correlation spectra facilitated the unambiguous assignment of the bicyclic carbon and proton resonances . Additionally, the crystal structure of ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate was determined using X-ray diffraction, providing insight into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

The azabicyclo[3.3.0]octane core can undergo various chemical reactions, which are essential for the modification and derivatization of the scaffold to enhance its biological activity. The phenylethyl and p-methoxy groups linked to the N-atom in the synthesized stereoisomers can be removed by hydrogenolysis, yielding the corresponding NH-3 derivatives . This step is crucial for further functionalization of the molecule and for the exploration of its pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic compounds are influenced by their molecular structure. The presence of the azabicyclo[3.3.0]octane ring imparts certain stereochemical and electronic characteristics that can affect the compound's solubility, stability, and reactivity. These properties are important when considering the compound's potential as a pharmaceutical agent, as they will influence its pharmacokinetics and pharmacodynamics. While the specific properties of 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride are not detailed in the provided papers, the methodologies and analyses described can be applied to this compound to determine its characteristics .

Wissenschaftliche Forschungsanwendungen

Synthese von Cannabinoid-Rezeptor-Antagonisten

Diese Verbindung wird als Reaktant bei der Synthese von Cannabinoid-Rezeptor-Antagonisten verwendet . Diese Antagonisten sind wichtig für die Untersuchung des Endocannabinoid-Systems und haben potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Fettleibigkeit, chronischen Schmerzen und Drogenabhängigkeit.

Chemisches Zwischenprodukt in der organischen Synthese

Aufgrund seiner einzigartigen Struktur dient 3-Amino-3-azabicyclo[3.3.0]octan-Hydrochlorid als vielseitiges Zwischenprodukt in der organischen Synthese . Es kann zur Herstellung verschiedener bizyklischer und polyzyklischer Verbindungen verwendet werden, die in der pharmazeutischen Forschung und Entwicklung wertvoll sind.

Entwicklung von chiralen Liganden

Die chirale Natur dieser Verbindung macht sie für die Entwicklung chiraler Liganden geeignet . Diese Liganden können in der asymmetrischen Synthese verwendet werden, die für die Herstellung enantiomerenreiner Substanzen unerlässlich ist, die oft in der Pharmaindustrie benötigt werden.

Materialwissenschaftliche Forschung

In der Materialwissenschaft kann das robuste bizyklische Gerüst dieser Verbindung in Polymere eingearbeitet werden, um ihre mechanische Festigkeit und thermische Stabilität zu verbessern . Diese Anwendung ist von Bedeutung bei der Herstellung fortschrittlicher Materialien für die Luft- und Raumfahrt sowie die Automobilindustrie.

Neurotransmitter-Analog-Forschung

Forscher verwenden diese Verbindung als Analogon für natürliche Neurotransmitter, um ihre Interaktionen mit Rezeptoren im Gehirn zu untersuchen . Diese Forschung kann zu einem besseren Verständnis neurologischer Erkrankungen und der Entwicklung neuer Behandlungen führen.

Katalysatordesign

Die Struktur der Verbindung ermöglicht es ihr, als Gerüst für Katalysatoren zu fungieren, die in chemischen Reaktionen verwendet werden . Katalysatoren auf Basis dieser Struktur könnten die Effizienz und Selektivität chemischer Prozesse verbessern, was für die Industriechemie von Vorteil ist.

Peptid-Mimikry

Ihre Struktur ähnelt der von bestimmten Peptiden, was sie für die Peptid-Mimikry nützlich macht . Diese Anwendung ist wichtig im Wirkstoffdesign, wo die Nachahmung natürlicher Peptide zur Entwicklung neuer Therapeutika führen kann.

Biochemische Forschung

In der biochemischen Forschung kann diese Verbindung verwendet werden, um Enzyme oder andere Proteine zu modifizieren, um ihre Funktion zu untersuchen oder neuartige Biokatalysatoren zu erzeugen . Dies hat Auswirkungen sowohl auf das Verständnis biologischer Prozesse als auch auf biotechnologische Anwendungen.

Safety and Hazards

3-Amino-3-azabicyclo[3.3.0]octane hydrochloride may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Eigenschaften

IUPAC Name |

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.ClH/c8-9-4-6-2-1-3-7(6)5-9;/h6-7H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYNXKFLSQEEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973688 | |

| Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58108-05-7 | |

| Record name | Cyclopenta[c]pyrrol-2(1H)-amine, hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58108-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrocyclopenta(c)pyrrol-2(1H)-amine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058108057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-amino-3-azabicyclo[3.3.0]octane hydrochloride in the synthesis of the azo-Schiff base ligand?

A: 3-amino-3-azabicyclo[3.3.0]octane hydrochloride serves as a primary amine source in the synthesis of the azo-Schiff base ligand. The research paper describes reacting it with salicylaldehyde and aniline []. This reaction likely follows a two-step process:

Q2: What are the potential applications of the synthesized metal complexes containing the azo-Schiff base ligand derived from 3-amino-3-azabicyclo[3.3.0]octane hydrochloride?

A2: The research highlights three main potential applications for these metal complexes:

- Catalysis: The cobalt, copper, and nickel complexes demonstrated "good/moderate" catalytic activity in the oxidation of styrene and cyclohexene []. This suggests potential applications in organic synthesis and industrial processes.

- Antimicrobial agents: The synthesized compounds exhibited "good suppressor effects" against various Gram-positive and Gram-negative bacteria [], indicating potential as antibacterial agents.

- Electrochemical applications: The paper also mentions investigating the electrochemical properties of the synthesized compounds []. While specific details are not provided in the abstract, this suggests potential applications in areas like sensors or electrocatalysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

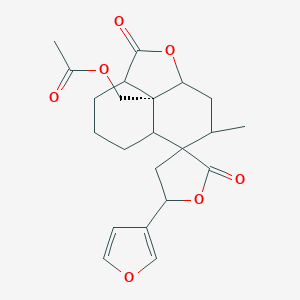

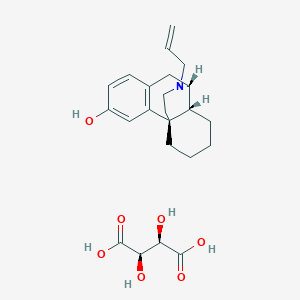

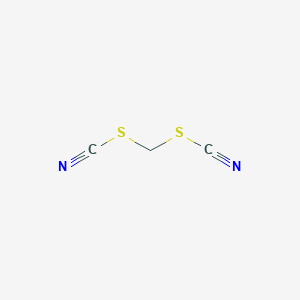

![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)